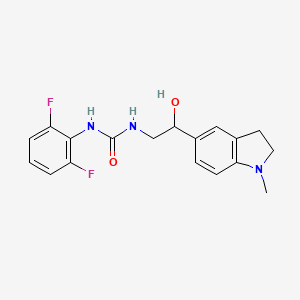

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, also known as DPHU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods and has been shown to have promising effects on various biochemical and physiological processes.

科学的研究の応用

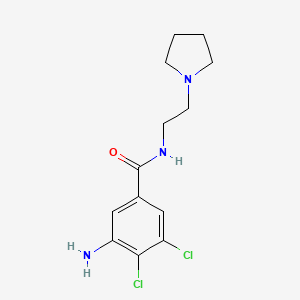

Acetylcholinesterase Inhibitors

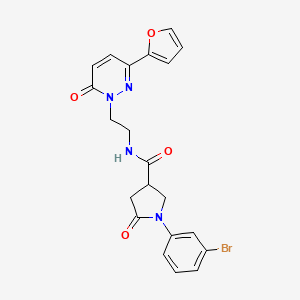

Urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity. This research area focuses on optimizing the structure of urea compounds to enhance their inhibitory activity against the enzyme acetylcholinesterase, which is a target for treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).

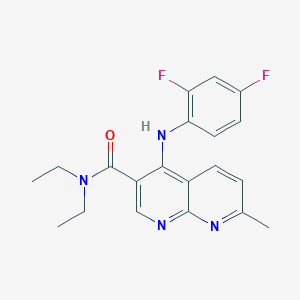

Carbonic Anhydrase Inhibitors

Another study explored the synthesis of cyclic urea derivatives and tested their effects on inhibiting carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These inhibitors have potential applications in treating glaucoma, epilepsy, and mountain sickness (Sujayev et al., 2016).

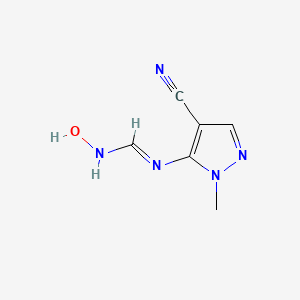

Urease Inhibitors

Research on the synthesis of isoindolin-1-one derivatives highlighted their application as urease inhibitors, showing significant inhibitory activity. These compounds could have implications for the treatment of diseases caused by urease-producing bacteria (Peytam et al., 2019).

Anion Complexation

Macrocyclic bis(ureas) based on diphenylurea were synthesized for anion complexation. These compounds form adducts with various anions, demonstrating potential for applications in selective anion transport or separation processes (Kretschmer et al., 2014).

Amidation Catalysis

A study found that N,N-diethylurea structures can catalyze amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, indicating potential applications in synthetic organic chemistry for the preparation of aryl amides (Xie et al., 2015).

特性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-23-8-7-11-9-12(5-6-15(11)23)16(24)10-21-18(25)22-17-13(19)3-2-4-14(17)20/h2-6,9,16,24H,7-8,10H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPDIPAMDHHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C=CC=C3F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)

![Bicyclo[2.2.0]hexan-2-amine;hydrochloride](/img/structure/B3015301.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)

![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)

![2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide](/img/structure/B3015309.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)